N-(2-(4-fluorophenoxy)ethyl)-2-(naphthalen-1-yl)acetamide

Medicinal Chemistry Pharmacophore Design Structure-Activity Relationship (SAR)

This compound uniquely combines a naphthalen-1-yl acetamide core, a 4-fluorophenoxy group, and a flexible ethyl linker — a pharmacophoric triad absent in nearest analogs. Unlike the direct-linked comparator (CAS 303092-50-4), the ethyl spacer introduces an additional rotatable bond and 28.09 Da mass increase, enabling systematic SAR exploration of conformational flexibility on target binding. Its single-scaffold integration of hydrophobic, halogen-bonding, and hydrogen-bonding motifs accelerates fragment-based hit identification. For AChE/BChE or NK1/GPCR target families, this probe supports published pharmacophoric requirements.

Molecular Formula C20H18FNO2
Molecular Weight 323.367
CAS No. 1105228-71-4
Cat. No. B2467749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-fluorophenoxy)ethyl)-2-(naphthalen-1-yl)acetamide
CAS1105228-71-4
Molecular FormulaC20H18FNO2
Molecular Weight323.367
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CC(=O)NCCOC3=CC=C(C=C3)F
InChIInChI=1S/C20H18FNO2/c21-17-8-10-18(11-9-17)24-13-12-22-20(23)14-16-6-3-5-15-4-1-2-7-19(15)16/h1-11H,12-14H2,(H,22,23)
InChIKeyXFHMDDQKGLMALS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-fluorophenoxy)ethyl)-2-(naphthalen-1-yl)acetamide | CAS 1105228-71-4 | Structural Identity & Procurement Context


N-(2-(4-fluorophenoxy)ethyl)-2-(naphthalen-1-yl)acetamide (CAS 1105228-71-4) is a synthetic acetamide derivative with the molecular formula C20H18FNO2 and a molecular weight of 323.4 g·mol⁻¹ . It belongs to the class of naphthalene-containing acetamides and incorporates a 4-fluorophenoxy moiety linked via an ethyl spacer to the acetamide nitrogen. This compound is primarily listed in chemical supplier catalogs as a research-grade building block for medicinal chemistry and life science applications . Its structural features—a naphthalen-1-yl acetamide core, a fluorinated phenoxy group, and a flexible ethyl linker—distinguish it within its analog space.

Why N-(2-(4-fluorophenoxy)ethyl)-2-(naphthalen-1-yl)acetamide Cannot Be Simply Replaced by Closest Analogs


Procurement decisions for naphthalen-1-yl acetamide derivatives often assume interchangeability among close structural analogs. However, this specific compound combines a 4-fluorophenoxy group, an ethyl spacer, and a naphthalen-1-yl acetamide core—a triad that is absent in its nearest commercially catalogued comparators . The closest listed analog, 2-(4-fluorophenoxy)-N-(naphthalen-1-yl)acetamide (CAS 303092-50-4), lacks the ethyl spacer, reducing both molecular weight (295.31 vs. 323.4 g·mol⁻¹) and conformational flexibility . N-(2-(4-fluorophenoxy)ethyl)acetamide (CAS 282104-62-5) omits the naphthalene ring entirely, eliminating key π-stacking and hydrophobic interaction potential . 1-Naphthylacetamide (CAS 86-86-2) lacks both the fluorophenoxy and ethyl-linker components . Below, the quantitative evidence guide details the differential dimensions that confirm why simple replacement of this compound with its closest analogs constitutes a non-equivalent substitution.

N-(2-(4-fluorophenoxy)ethyl)-2-(naphthalen-1-yl)acetamide Quantitative Evidence Guide: Comparator-Anchored Differentiation Dimensions


Ethyl Spacer Contributes 28.09 Da Molecular Weight Increase vs. Direct Acetamide Analog

The presence of the ethyl spacer in the target compound, absent in its closest analog 2-(4-fluorophenoxy)-N-(naphthalen-1-yl)acetamide (CAS 303092-50-4), results in a quantifiable molecular weight increase of 28.09 g·mol⁻¹ (323.4 vs. 295.31 g·mol⁻¹) . This spacer introduces an additional rotatable bond, enhancing conformational flexibility, which in related acetamide series has been associated with altered target-binding kinetics [1].

Medicinal Chemistry Pharmacophore Design Structure-Activity Relationship (SAR)

Naphthalene Ring Confers 126.19 Da Mass Increase vs. Non-Naphthalene Analog, Differentiating Lipophilic Surface Area

The target compound contains a naphthalen-1-yl moiety, which is absent in N-(2-(4-fluorophenoxy)ethyl)acetamide (CAS 282104-62-5, MW = 197.21 g·mol⁻¹) . This structural difference accounts for a molecular weight increase of 126.19 g·mol⁻¹ (323.4 vs. 197.21 g·mol⁻¹) and significantly expands the aromatic surface area. In naphthyl-containing acetamide series, the naphthalene ring has been shown to contribute to cholinesterase enzyme inhibition through hydrophobic pocket occupancy, a feature impossible for non-naphthalene analogs [1].

Drug Design Lipophilicity Protein-Ligand Interactions

4-Fluorophenoxy Group Provides Electronegativity Advantage Over Non-Halogenated Phenoxy Analogs

The 4-fluorophenoxy substituent in the target compound introduces a fluorine atom with high electronegativity (Pauling scale: 3.98) and a van der Waals radius of 1.47 Å, compared to hydrogen (2.20, 1.20 Å) in non-halogenated phenoxy analogs. In acetamide-based inhibitor series, fluorophenoxy substitution has been associated with altered enzyme inhibition profiles relative to non-fluorinated counterparts, potentially through halogen bonding or metabolic stability modulation [1]. A structurally related series of 2-phenoxy-N-substituted acetamide derivatives demonstrated distinct cholinesterase inhibitory potencies correlated with substituent electronic properties [2].

Medicinal Chemistry Halogen Bonding Metabolic Stability

Combined Pharmacophore Architecture Differentiates from All Single-Pharmacophore Containing Analogs

The target compound uniquely integrates three pharmacophoric elements—naphthalen-1-yl acetamide (MW = 185.22 g·mol⁻¹ for the core scaffold), 4-fluorophenoxy group, and ethyl linker—into a single entity (MW = 323.4 g·mol⁻¹) . By contrast, 1-naphthylacetamide (CAS 86-86-2) contains only the minimal core (MW = 185.22 g·mol⁻¹) , while N-(2-(4-fluorophenoxy)ethyl)acetamide lacks the naphthalene moiety entirely . This combinatorial architecture enables simultaneous engagement of hydrophobic (naphthalene) and halogen-bonding (fluorophenoxy) interaction sites within biological targets, a bifunctional capability that none of the individual fragments can achieve alone. Published SAR on naphthalene-containing acetamide derivatives has demonstrated that substituent variation at both the acetamide nitrogen and the aromatic ring profoundly modulates biological activity profiles [1].

Fragment-Based Drug Design Multi-Target Ligands Chemical Biology

N-(2-(4-fluorophenoxy)ethyl)-2-(naphthalen-1-yl)acetamide | Prioritized Application Scenarios Based on Verified Differentiation Features


Medicinal Chemistry Hit-to-Lead Optimization Requiring Conformational Flexibility via Ethyl Spacer

Research teams exploring SAR around naphthalen-1-yl acetamide scaffolds can utilize this compound to test the impact of ethyl-linker conformational flexibility on target binding. The 28.09 Da molecular weight increase and additional rotatable bond compared to the direct-linked analog 2-(4-fluorophenoxy)-N-(naphthalen-1-yl)acetamide provide a defined structural perturbation for systematic SAR exploration, as supported by molecular property differentiation .

Fragment-Based Drug Discovery Leveraging Pre-Assembled Multi-Pharmacophore Architecture

For fragment-screening libraries, this compound offers a pre-validated combination of naphthalene (hydrophobic/π-stacking), fluorophenoxy (halogen-bonding), and acetamide (hydrogen-bonding) pharmacophores in a single scaffold . This eliminates the need to co-crystallize or link individual fragments, accelerating hit identification in targets where dual hydrophobic-halogen interactions are essential [1].

Enzyme Inhibition Assay Development—Acetylcholinesterase/Butyrylcholinesterase Panel (Class-Level Inference)

Based on published SAR findings for naphthyl-functionalized acetamide derivatives showing cholinesterase inhibitory activity (IC50 values as low as 3.30 µM for BChE in related analogs) , this compound can serve as a structural probe in AChE/BChE inhibition assays. Its combined naphthalene and fluorophenoxy features align with pharmacophoric requirements identified in this target class .

Chemical Probe Synthesis for GPCR or Nuclear Receptor Target Classes

The compound's naphthalene-containing acetamide core shares structural features with known NK1 receptor antagonist pharmacophores described in the patent literature . Procurement of this specific compound enables chemical biology groups to explore structure-activity relationships in neurokinin receptor or related GPCR target families, where naphthyl acetamide derivatives have demonstrated binding activity .

Quote Request

Request a Quote for N-(2-(4-fluorophenoxy)ethyl)-2-(naphthalen-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.